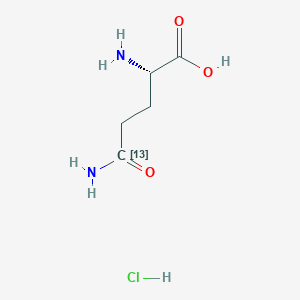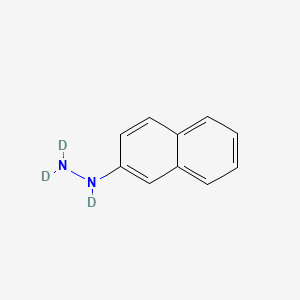
2-Naphthylhydrazine-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylhydrazine-D3 is a deuterated analog of 2-Naphthylhydrazine, which is a derivative of naphthalene. This compound is primarily used as an intermediate in the synthesis of various dyes, including Indocyanine Green-d12, a tricarbocyanine dye with infrared absorbing properties. The deuterium labeling in this compound makes it particularly useful in research applications where isotopic labeling is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for preparing 2-Naphthylhydrazine involves the reaction of 2-naphthol with hydrazine hydrate. This one-step reaction simplifies the preparation process and avoids the use of carcinogenic 2-naphthylamine . The reaction conditions are typically mild, making it suitable for industrial applications.
Industrial Production Methods
The industrial production of 2-Naphthylhydrazine-D3 follows similar synthetic routes as its non-deuterated counterpart. The process involves the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. This method is advantageous due to its simplicity and the mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions
2-Naphthylhydrazine-D3 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of naphthoquinone derivatives .
Scientific Research Applications
2-Naphthylhydrazine-D3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic dyes and imaging agents.
Industry: Applied in the production of dyes and pigments with specific properties.
Mechanism of Action
The mechanism of action of 2-Naphthylhydrazine-D3 involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Naphthylhydrazine: The non-deuterated analog of 2-Naphthylhydrazine-D3.
1-Naphthylhydrazine: Another naphthalene derivative with similar chemical properties.
Indocyanine Green: A tricarbocyanine dye used in medical diagnostics.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This property allows for more precise tracking and analysis in various scientific applications.
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
1,1,2-trideuterio-2-naphthalen-2-ylhydrazine |
InChI |
InChI=1S/C10H10N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,11H2/i/hD3 |
InChI Key |
VNICRWVQYFRWDK-ZRLBSURWSA-N |
Isomeric SMILES |
[2H]N([2H])N([2H])C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-[[6-[[(2S)-2-Amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexyl]amino]-2-oxoethyl]-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)](/img/structure/B13856369.png)
![(2S,3S,6R)-6-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13856374.png)
![[(1R,4S,5R,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate](/img/structure/B13856378.png)
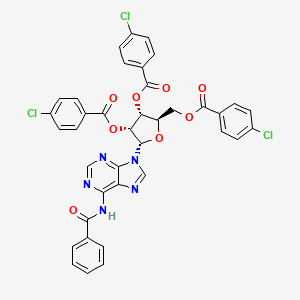
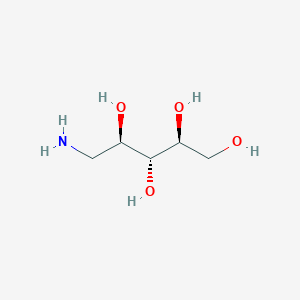
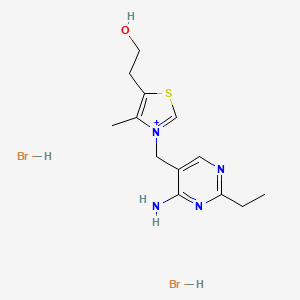
![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
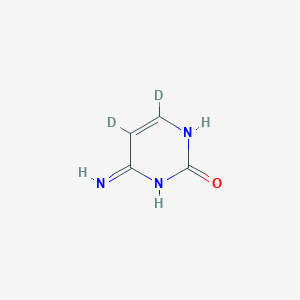
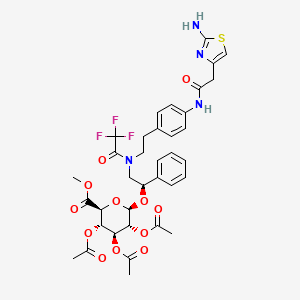
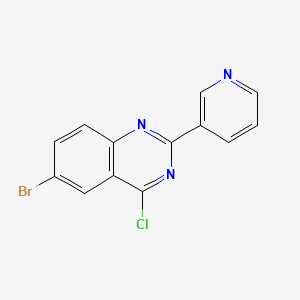
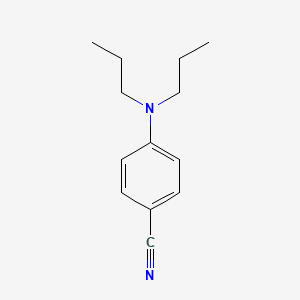
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
